molecular formula C18H20ClN3O2S B2800224 4-chloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide CAS No. 338423-73-7

4-chloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Cat. No.: B2800224
CAS No.: 338423-73-7
M. Wt: 377.89
InChI Key: AGDLEKMOUXNWGK-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide” is a benzimidazole derivative . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry . Benzimidazole derivatives are known for their diverse biological and clinical applications .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole core, which is a bicyclic compound made up of benzene and imidazole . The compound also contains a sulfonamide group attached to the benzene ring .

Scientific Research Applications

Antitumor Activity

  • A study synthesized novel 2-benzylthio-4-chloro-5-R1-benzenesulfonamides and evaluated their in vitro antitumor activity. One compound, in particular, showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, highlighting the potential of these derivatives in cancer treatment (J. Sławiński & Z. Brzozowski, 2006).

Photosensitizers in Cancer Treatment

  • Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups revealed high singlet oxygen quantum yield, suggesting their suitability as Type II photosensitizers for photodynamic therapy in cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Enzyme Inhibition and Molecular Docking

  • A study on new Schiff bases of sulfa drugs showed their effects on various enzyme activities and utilized molecular docking to understand the interaction mechanisms. This work underscores the potential of benzenesulfonamide derivatives in designing enzyme inhibitors (S. Alyar et al., 2019).

Properties

IUPAC Name

4-chloro-N-(5,6-dimethyl-1-propylbenzimidazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S/c1-4-9-22-11-20-18-16(22)10-12(2)13(3)17(18)21-25(23,24)15-7-5-14(19)6-8-15/h5-8,10-11,21H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDLEKMOUXNWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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